

An In-Depth Technical Guide to 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dimethylhexanamide

Cat. No.: B8490282

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2-Dimethylhexanamide**, a substituted aliphatic amide. Due to the limited availability of experimental data for this specific isomer, this document also includes detailed information on the closely related and well-characterized isomer, N,N-Dimethylhexanamide, for comparative purposes. This guide covers chemical and physical properties, proposed synthesis protocols, and an analysis of potential biological activity and toxicological considerations based on the broader class of aliphatic amides.

Chemical Identification and Properties

While a specific CAS number for **2,2-Dimethylhexanamide** is not readily available in common chemical databases, it is identified in PubChem with the Compound ID (CID) 181100. For comparative analysis, the properties of N,N-Dimethylhexanamide (CAS: 5830-30-8) are also presented.

Table 1: Chemical Identifiers

Identifier	2,2-Dimethylhexanamide	N,N-Dimethylhexanamide
PubChem CID	181100[1]	22084[2]
CAS Number	Not Available	5830-30-8[2]
Molecular Formula	C ₈ H ₁₇ NO	C ₈ H ₁₇ NO[2]
Molecular Weight	143.23 g/mol	143.23 g/mol [2]
IUPAC Name	2,2-dimethylhexanamide	N,N-dimethylhexanamide[2]
Canonical SMILES	CCCCC(C)(C)C(=O)N	CCCCCC(=O)N(C)C[2]
InChI Key	BNZQGRBBUHRDHJ-UHFFFAOYSA-N	OAERLTPBKQBWHJ-UHFFFAOYSA-N[2]

Table 2: Computed Physical and Chemical Properties

Property	2,2-Dimethylhexanamide (Predicted)	N,N-Dimethylhexanamide (Experimental/Predicted)
Boiling Point	Not Available	80 °C @ 1 mmHg[3]
Density	Not Available	0.89 g/cm ³ [3]
XLogP3	2.1	1.6
Hydrogen Bond Donor Count	1	0
Hydrogen Bond Acceptor Count	1	1
Rotatable Bond Count	4	4
Topological Polar Surface Area	43.1 Å ²	20.3 Å ² [4]
Refractive Index	Not Available	1.4490[5]

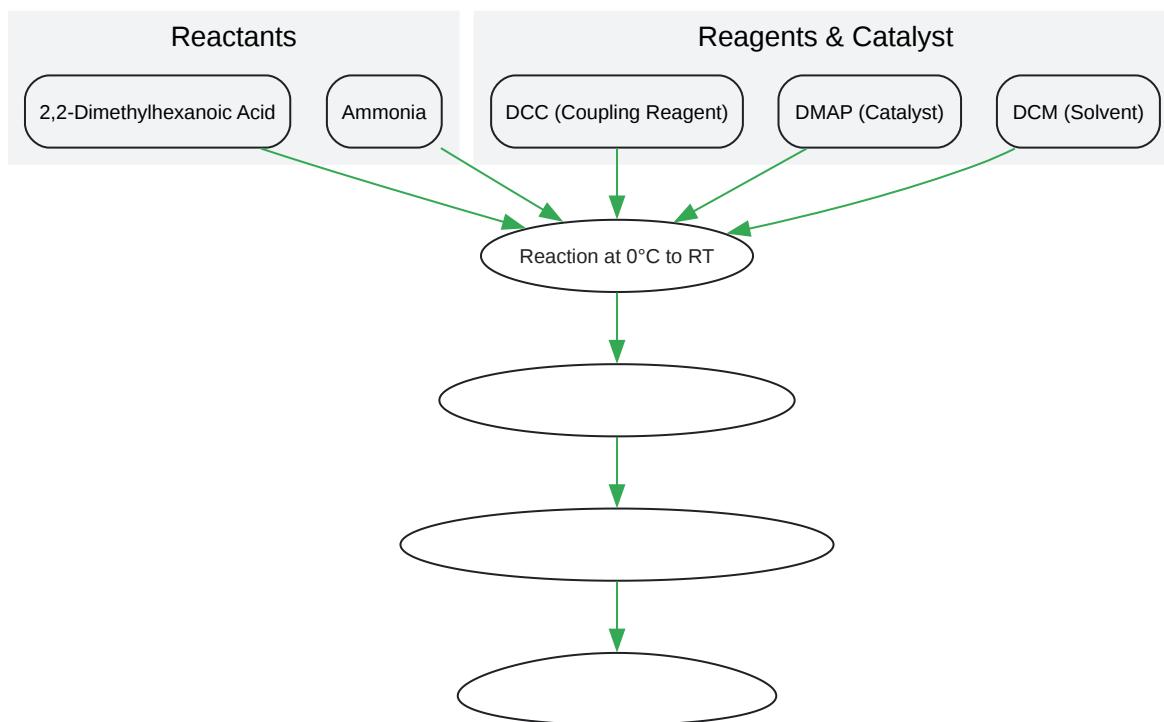
Synthesis of 2,2-Dimethylhexanamide: An Experimental Protocol

While a specific, validated protocol for the synthesis of **2,2-Dimethylhexanamide** is not documented in readily available literature, a standard amidation procedure can be proposed based on general methods for the synthesis of N,N-disubstituted amides from carboxylic acids. [6][7] The following protocol describes a common approach using a coupling reagent.

Objective: To synthesize **2,2-Dimethylhexanamide** from 2,2-dimethylhexanoic acid and ammonia.

Materials:

- 2,2-Dimethylhexanoic acid
- Ammonia solution (e.g., 7N in methanol)
- Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC
- 4-Dimethylaminopyridine (DMAP) (catalyst)
- Dichloromethane (DCM) or other suitable aprotic solvent
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware for organic synthesis


Procedure:

- Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylhexanoic acid (1.0 eq) in anhydrous dichloromethane.
- Addition of Amine: Add the ammonia solution (1.1 eq) to the stirred solution of the carboxylic acid.

- Activation and Coupling: In a separate flask, dissolve the coupling reagent (e.g., DCC, 1.1 eq) and DMAP (0.1 eq) in anhydrous DCM. This solution is then added dropwise to the carboxylic acid and amine mixture at 0 °C (ice bath).
- Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup:
 - Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC is used.
 - Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude **2,2-Dimethylhexanamide** can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Diagram of the Proposed Synthesis Workflow:

Proposed Synthesis of 2,2-Dimethylhexanamide

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **2,2-Dimethylhexanamide**.

Spectroscopic Data

While experimental spectra for **2,2-Dimethylhexanamide** are not readily available, data for N,N-Dimethylhexanamide can be found in various databases.[2][8]

Table 3: Spectroscopic Data for N,N-Dimethylhexanamide

Spectroscopic Technique	Key Features
¹ H NMR	Predicted peaks corresponding to the N-methyl groups and the aliphatic chain protons. The protons on the carbon adjacent to the carbonyl group would appear as a triplet.
¹³ C NMR	Predicted peaks for the carbonyl carbon, the N-methyl carbons, and the carbons of the hexyl chain.
IR Spectroscopy	A strong absorption band characteristic of the C=O stretch of a tertiary amide would be expected around 1630-1680 cm ⁻¹ .
Mass Spectrometry (GC-MS)	The mass spectrum would show a molecular ion peak (M ⁺) at m/z 143, along with characteristic fragmentation patterns of aliphatic amides. A prominent peak at m/z 87 is observed.[2]

Biological Activity and Toxicological Profile

Predicted Biological Activity

Specific biological activity data for **2,2-Dimethylhexanamide** is not available. However, the amide functional group is a cornerstone of many biologically active molecules, including a large number of approved drugs.[9][10] Aliphatic amides can exhibit a range of biological activities, and their structure-activity relationships are an area of interest in drug discovery.

The introduction of bioisosteres for amide bonds is a common strategy in medicinal chemistry to improve properties such as potency, selectivity, and metabolic stability.[9][11] The gem-dimethyl group at the α -position in **2,2-Dimethylhexanamide** could potentially influence its metabolic stability by sterically hindering enzymatic degradation.

Toxicological Profile

Detailed toxicological studies for **2,2-Dimethylhexanamide** have not been reported. For the isomer N,N-Dimethylhexanamide, it is classified as harmful if swallowed.[4][12] It is also reported to be moderately toxic by ingestion and intraperitoneal routes.[4] General toxicological

data on aliphatic amines and amides suggest that they can cause skin and eye irritation.[13] Long-chain aliphatic amines have been noted for their potential effects on lymph nodes and the gastrointestinal tract.[14]

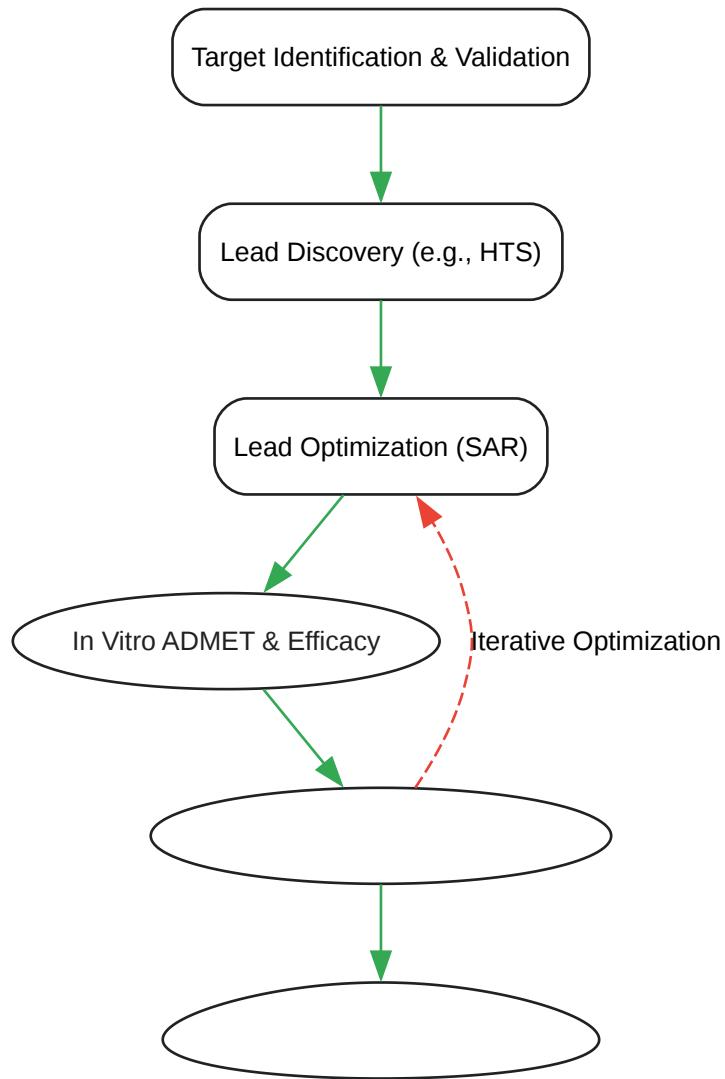
Table 4: GHS Hazard Information for N,N-Dimethylhexanamide

Hazard Class	Hazard Statement
Acute toxicity, Oral (Category 4)	H302: Harmful if swallowed[12][15]

Applications in Research and Drug Development

While there are no specific documented applications for **2,2-Dimethylhexanamide**, its structural relative, N,N-Dimethylhexanamide, is used as a pharmaceutical intermediate.[4] The class of aliphatic amides is broadly relevant in several areas:

- Drug Discovery: As scaffolds or building blocks for more complex molecules. The stability of the amide bond and its ability to participate in hydrogen bonding make it a key feature in many pharmacophores.[9][16]
- Agrochemicals: Some substituted amides have applications as herbicides and pesticides.
- Material Science: Amides are the fundamental repeating unit in polyamides, such as nylon.


The unique steric hindrance provided by the gem-dimethyl group in **2,2-Dimethylhexanamide** could make it an interesting candidate for studies where resistance to enzymatic hydrolysis is desired.

Signaling Pathways and Experimental Workflows

There are no specific signaling pathways directly associated with **2,2-Dimethylhexanamide**. However, in the context of drug development, if this molecule were to be investigated as a potential therapeutic agent, a standard preclinical evaluation workflow would be followed.

Diagram of a General Preclinical Drug Discovery Workflow:

General Preclinical Drug Discovery Workflow

[Click to download full resolution via product page](#)

Caption: A simplified workflow for preclinical drug discovery.

Conclusion

2,2-Dimethylhexanamide is a less-common isomer of dimethylhexanamide for which detailed experimental data is scarce. However, by leveraging data from its well-characterized isomer, N,N-Dimethylhexanamide, and general principles of organic and medicinal chemistry, we can construct a comprehensive profile of its expected properties and potential. The presence of the gem-dimethyl group suggests that it may possess increased metabolic stability compared to other isomers, a feature that could be of interest in drug design. Further experimental

investigation is required to fully characterize its physical, chemical, and biological properties. This guide serves as a foundational resource for researchers interested in exploring the potential of **2,2-Dimethylhexanamide** and related aliphatic amides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexanamide, 2,2-dimethyl- | C8H17NO | CID 181100 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylhexanamide | C8H17NO | CID 22084 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. N,N-DIMETHYLHEXANAMIDE CAS#: 5830-30-8 [m.chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N,N-Dimethylhexanamide [webbook.nist.gov]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC
[pmc.ncbi.nlm.nih.gov]
- 10. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. Aliphatic Amines Group - information sheet - Canada.ca [canada.ca]
- 15. echemi.com [echemi.com]
- 16. ajchem-a.com [ajchem-a.com]

- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,2-Dimethylhexanamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8490282#2-2-dimethylhexanamide-cas-number\]](https://www.benchchem.com/product/b8490282#2-2-dimethylhexanamide-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com